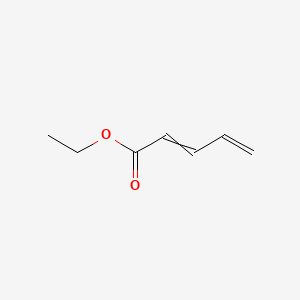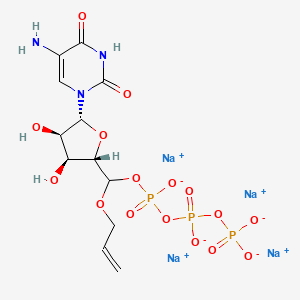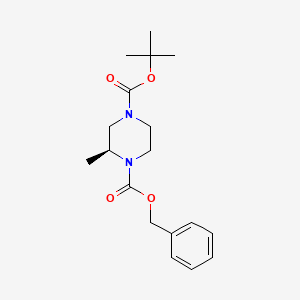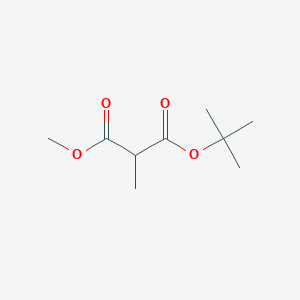
Ethyl 2,4-pentadienoate
Overview
Description
Ethyl 2,4-pentadienoate, also known as Ethyl penta-2,4-dienoate, is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-pentadienoate consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a pentadienoate group attached to an ethyl group .Physical And Chemical Properties Analysis
Ethyl 2,3-pentadienoate, a similar compound to Ethyl 2,4-pentadienoate, is a liquid at room temperature . It has a refractive index of 1.464 . The exact physical and chemical properties of Ethyl 2,4-pentadienoate may vary.Scientific Research Applications
Polymerization and Copolymer Production
Ethyl 2,4-pentadienoate has been explored in the field of polymer science. Kamachi et al. (1980) investigated the polymerizability of ethyl trans-4-ethoxy-2,4-pentadienoate (EEP) using radical polymerization. The high-molecular-weight polymers obtained showed potential for creating alternating copolymers of ethyl vinyl ether with ethyl acrylate, highlighting its utility in polymer production (Kamachi, Miwa, & Nozakura, 1980).
Organic Synthesis and Chemical Reactions
In the realm of organic synthesis, ethyl 2,4-pentadienoate plays a significant role. Huang et al. (1998) demonstrated its application in telluro-directed regiospecific and highly stereoselective reactions with organocopper reagents, yielding products with high stereoselectivity and excellent yields (Huang, Mo, & Wang, 1998). Additionally, Lang and Hansen (2003) explored the production of α-allenic esters from α-phosphoranylidene esters and acid chlorides using ethyl 2,3-pentadienoate, contributing to the synthesis of various organic compounds (Lang & Hansen, 2003).
Applications in Material Science
Ghera et al. (1995) utilized 4-hydroxymethyl-2,4-pentadienoate, closely related to ethyl 2,4-pentadienoate, for synthesizing keto bridged bicyclo alkanones and macrodilides, showcasing its potential in material science and synthetic chemistry (Ghera, Ramesh, Laxer, & Hassner, 1995).
Additional Chemical Studies
Further studies on ethyl 2,4-pentadienoate and its derivatives include investigating their polymerization kinetics (Kamachi, Umetani, & Nozakura, 1986), studying their crystal packing and bonding interactions (Zhang, Wu, & Zhang, 2011), and exploring their reaction mechanisms in various chemical processes, such as in the synthesis of α-amino acid derivatives (Hopkins & Malinakova, 2007) and in the aziridination ofγ,δ-dibromoethyl-2-pentenoate (Weller & Rajski, 2004). These studies highlight the compound's versatility in different chemical reactions and its importance in understanding reaction mechanisms and material properties (Kamachi, Umetani, & Nozakura, 1986); (Zhang, Wu, & Zhang, 2011); (Hopkins & Malinakova, 2007); (Weller & Rajski, 2004).
Safety and Hazards
properties
IUPAC Name |
ethyl penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNQUDSDVIYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396696 | |
| Record name | Ethyl Penta-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Penta-2,4-dienoate | |
CAS RN |
13038-12-5 | |
| Record name | Ethyl Penta-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B3338784.png)

![5-((8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)-3,3-dimethylisoindolin-1-one](/img/structure/B3338802.png)
![5-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B3338804.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, (2E)-2-butenedioate (1:)](/img/structure/B3338809.png)






![3-Chloro-7-fluorobenzo[d]isoxazole](/img/structure/B3338866.png)
